molecular formula C17H15FN2OS B2651229 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 865545-02-4

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Cat. No.: B2651229
CAS No.: 865545-02-4
M. Wt: 314.38
InChI Key: XCWYZKUURFRRTQ-HTXNQAPBSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a synthetic compound featuring a fluorinated benzothiazole core linked to a substituted benzamide via an imine (ylidene) bridge. This structure combines several pharmacophores known to confer significant research value in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, recognized for its diverse biological activities . Its derivatives have been extensively investigated as antitumor, antimicrobial, and anticancer agents, and for their potential in managing central nervous system disorders . The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a common tactic to enhance a molecule's properties. Fluorination can improve metabolic stability, influence lipophilicity, and modulate electronic characteristics, all of which are critical for optimizing a compound's interaction with biological targets . Furthermore, the presence of the benzamide group and the imine linkage provides distinct points for hydrogen bonding and dipole interactions with enzyme active sites . Based on the known activities of its structural analogues, this compound presents a compelling profile for basic research. It serves as a valuable building block for developing novel bioactive molecules and is a useful chemical tool for probing biological mechanisms, particularly in oncology and neuroscience. Researchers can leverage this compound to explore structure-activity relationships or as a precursor in the synthesis of more complex heterocyclic systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-3-20-14-9-8-12(18)10-15(14)22-17(20)19-16(21)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWYZKUURFRRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl and Fluorine Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be incorporated using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Benzamide Moiety: The final step involves the condensation of the substituted benzo[d]thiazole with 2-methylbenzoic acid or its derivatives under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially distinct properties and applications.

Scientific Research Applications

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Benzothiazole/Thiazole Amide Substituent Key Modifications Reference
Target Compound 3-ethyl, 6-fluoro 2-methylbenzamide E-configuration imine -
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-fluorobenzamide Fluorine on benzamide
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide 3-ethyl, 6-fluoro isobutyramide Aliphatic amide vs. aromatic
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-fluorobenzamide Similar to target, but meta-fluorine
N-(3-benzyl-5-(o-tolyl)thiazol-2(3H)-ylidene)aniline 3-benzyl, 5-(o-tolyl) Aniline Thiazole core, no fluorine
N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 3-methyl, 6-acetamido Benzothiazole-2-carboxamide Dual benzothiazole system

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW ~370–390 g/mol) is comparable to fluorinated analogs (e.g., : MW 381.4).
  • Acid Dissociation Constant (pKa) : Predicted pKa values for benzothiazole derivatives range from 13.8–14.0, indicating weak basicity at physiological pH .
  • Thermal Stability: Fluorinated analogs (e.g., ) may exhibit higher thermal stability due to strong C–F bonds compared to non-fluorinated counterparts.

Anticancer Activity

  • Thiazole Derivatives : Compounds with 4-phenylthiazol-2(3H)-ylidene benzamide scaffolds (e.g., 7a–7d in ) demonstrated inhibitory effects on metastatic cancer cell lines (IC50: 1.5–10 μM). The presence of fluorine (as in the target compound) could enhance bioavailability and target affinity .
  • Fluorine Impact : Fluorine at position 6 of the benzothiazole ring (as in the target compound) may improve metabolic stability and binding to hydrophobic kinase pockets, analogous to fluorinated kinase inhibitors like erlotinib .

Antimicrobial Potential

  • Benzothiazole-carboxamide Derivatives : The dual benzothiazole system in (MW 382.46) showed moderate antibacterial activity against S. aureus (MIC: 16 μg/mL), suggesting the target compound’s acetamide and fluorine groups might enhance Gram-positive activity.

Biological Activity

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure

The compound can be described by the following chemical formula:

C16H16FN2OSC_{16}H_{16}FN_2OS

Its structure includes a benzamide core substituted with a benzo[d]thiazole moiety, which is known for its diverse biological activities. The E configuration indicates that the substituents across the double bond are positioned on opposite sides, which is crucial for its biological function.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to the presence of the fluorinated benzo[d]thiazole, which enhances its interaction with microbial cell membranes.
  • Anticancer Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown significant promise. The mechanism of action appears to involve apoptosis induction in tumor cells, possibly through the modulation of specific signaling pathways.
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to cancer progression and inflammation. In vitro assays are needed to elucidate the specific enzymes targeted by this compound.

Antimicrobial Studies

A study conducted by researchers at [source 3] evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strains
This compound32E. coli, S. aureus
Control Antibiotic16E. coli, S. aureus

Anticancer Activity

In a separate study published in a peer-reviewed journal, the anticancer properties of this compound were assessed using various human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

The proposed mechanism of action for this compound involves:

  • Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes involved in cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may activate intrinsic apoptotic pathways in cancer cells.

Further studies using molecular docking simulations can provide insights into its binding affinities and specific interactions with target proteins.

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